3-{[2-Oxo-4-phenoxy-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NRX-2663 is a chemical compound known for its role as an enhancer of the interaction between beta-catenin and its cognate E3 ligase, SCF beta-TrCP. This compound enhances the binding of beta-catenin peptide for beta-TrCP with an EC50 of 22.9 micromolar and a Kd of 54.8 nanomolar .
Preparation Methods
The synthesis of NRX-2663 involves a phenoxy substitution at the 4-position of the trifluoromethyl pyridone core, which induces rearrangement of beta-catenin Leu31 to create a larger binding pocket . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods also remain confidential, but typically involve large-scale organic synthesis techniques.
Chemical Reactions Analysis
NRX-2663 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NRX-2663 has several scientific research applications, including:
Chemistry: Used as a tool to study the interaction between beta-catenin and SCF beta-TrCP.
Biology: Helps in understanding the role of beta-catenin in cellular processes.
Medicine: Potential therapeutic applications in diseases where beta-catenin signaling is dysregulated, such as cancer.
Industry: Used in the development of new drugs targeting beta-catenin signaling pathways
Mechanism of Action
NRX-2663 enhances the interaction between beta-catenin and SCF beta-TrCP by increasing the binding affinity of beta-catenin peptide for beta-TrCP. This interaction leads to the ubiquitination and subsequent degradation of beta-catenin, thereby regulating its levels within the cell .
Comparison with Similar Compounds
NRX-2663 is unique in its ability to enhance the interaction between beta-catenin and SCF beta-TrCP. Similar compounds include:
NRX-2662: Another enhancer of the beta-catenin and SCF beta-TrCP interaction, but with different binding affinities and potencies.
NRX-2661: A compound with similar structural features but different biological activities
NRX-2663 stands out due to its high binding affinity and specificity for beta-catenin and SCF beta-TrCP, making it a valuable tool in scientific research and potential therapeutic applications.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C20H13F3N2O5 |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
3-[[2-oxo-4-phenoxy-6-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H13F3N2O5/c21-20(22,23)15-10-14(30-13-7-2-1-3-8-13)16(18(27)25-15)17(26)24-12-6-4-5-11(9-12)19(28)29/h1-10H,(H,24,26)(H,25,27)(H,28,29) |
InChI Key |
QMARDTCIJVODCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=O)NC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.